molecular formula C8H12BNO3 B1453050 (2-Ethyl-6-methoxypyridin-3-yl)boronic acid CAS No. 848360-87-2

(2-Ethyl-6-methoxypyridin-3-yl)boronic acid

Cat. No. B1453050
M. Wt: 181 g/mol
InChI Key: MAOKCLBYGZDJNX-UHFFFAOYSA-N
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Description

“(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It may contain varying amounts of anhydride .


Synthesis Analysis

The synthesis of boronic acids like “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” often involves the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . A review on the Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, discusses the use of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” can be found in various chemical databases .


Chemical Reactions Analysis

Boronic acids, including “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .


Physical And Chemical Properties Analysis

The physical state of “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” is solid and it appears tan . Its melting point ranges from 140-144 °C .

Scientific Research Applications

1. Biological Activity of 2-Ethyl-3-Hydroxy-6-Methylpyridinium Nitroxysuccinate

  • Application Summary : This compound was studied for its cytotoxicity and its effect on the level of intracellular nitrogen monoxide, as well as on the formation of reactive oxygen species and lipid peroxidation processes under conditions of induced oxidative stress .
  • Methods of Application : The compound was tested in vitro on normal and cancer cell models .
  • Results : The compound showed low in vitro cytotoxicity. It was found to increase the level of intracellular nitrogen monoxide due to the presence of nitroxysuccinate in its structure. It also suppressed lipid peroxidation in mouse brain homogenate .

2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

  • Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application : The compounds were synthesized and their anti-fibrotic activities were evaluated in vitro .
  • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

3. Antioxidant Peptides

  • Application Summary : Antioxidant peptides are currently a hotspot in these fields. The screening, activity evaluation, mechanisms, and applications of antioxidant peptides are the pivotal areas of research .
  • Methods of Application : Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach .
  • Results : After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .

4. Structure and Biological Activity of 2-Ethyl-3-Hydroxy-6-Methylpyridinium Nitroxysuccinate

  • Application Summary : The structure of this compound was studied. Its cytotoxicity and its effect on the level of intracellular nitrogen monoxide, as well as on the formation of reactive oxygen species and lipid peroxidation processes under conditions of induced oxidative stress, were evaluated .
  • Methods of Application : The compound was tested in vitro on normal and cancer cell models .
  • Results : The compound has low in vitro cytotoxicity. It can increase the level of intracellular nitrogen monoxide due to the presence of nitroxysuccinate in its structure. It suppresses the lipid peroxidation in mouse brain homogenate .

5. General Properties

  • Application Summary : “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” is a chemical compound with the CAS number 848360-87-2 . It’s used in various chemical reactions due to its boronic acid group, which can form stable boronate esters with 1,2- and 1,3-diols.
  • Methods of Application : The compound can be used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
  • Results : The outcomes of these reactions depend on the specific conditions and reactants used .

6. NMR Spectroscopy

  • Application Summary : “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” can be analyzed using NMR spectroscopy , a technique used to determine the physical and chemical properties of atoms or the molecules in which they are contained.
  • Methods of Application : The compound is placed in a magnetic field and its NMR signal is measured .
  • Results : The NMR spectrum provides information about the structure of the compound .

Safety And Hazards

“(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

As a boronic acid derivative, “(2-Ethyl-6-methoxypyridin-3-yl)boronic acid” has potential applications in various fields including cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Its future directions could be guided by these potential applications and the ongoing research in these areas.

properties

IUPAC Name

(2-ethyl-6-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-3-7-6(9(11)12)4-5-8(10-7)13-2/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOKCLBYGZDJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694400
Record name (2-Ethyl-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-6-methoxypyridin-3-yl)boronic acid

CAS RN

848360-87-2
Record name B-(2-Ethyl-6-methoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848360-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethyl-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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